![molecular formula C9H14Cl2N2 B2653149 (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 2097073-17-9](/img/structure/B2653149.png)
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
“(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” consists of a pyrrolidine ring attached to a pyridine ring . The stereochemistry of the molecule is determined by the configuration of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” are not fully detailed in the search results. It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Coordination Chemistry and Biological Sensing
Coordination Chemistry and Luminescent Lanthanide Compounds
Pyrrolidine derivatives, similar in structure to (S)-2-(Pyrrolidin-2-yl)pyridine, have been explored for their utility in coordination chemistry. These compounds have shown promise in the synthesis of luminescent lanthanide compounds useful for biological sensing. Such applications are critical for detecting and monitoring biological processes and molecules (Halcrow, 2005).
Medicinal Chemistry and Drug Design
Synthesis of Pyrrolidines for Medicinal Use
Pyrrolidines are essential in medicinal chemistry due to their biological activity. Research on the synthesis of pyrrolidines through [3+2] cycloaddition reactions highlights their potential use in medicine, as well as in industries such as dyes and agrochemicals. This underscores the versatility of pyrrolidine-based compounds in scientific applications, aligning with the interest in (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride derivatives (Żmigrodzka et al., 2022).
Synthetic Applications and Material Science
Catalytic Asymmetric Synthesis
The utility of pyrrolidine derivatives in catalytic asymmetric synthesis is noteworthy. They serve as critical components in creating stereochemically complex structures, highlighting the importance of such compounds in advancing synthetic methodologies. This area of research opens up possibilities for creating more complex and functionally diverse molecules, relevant to the synthetic versatility of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride (Hernández-Toribio et al., 2012).
Chemical Sensing and Materials
Anion Receptors and Sensing Technologies
Research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which share structural motifs with pyrrolidine derivatives, showcases their function as neutral anion receptors with significantly enhanced affinities. Such compounds are crucial for developing sensors that can detect anions with high specificity and sensitivity, illustrating the potential of (S)-2-(Pyrrolidin-2-yl)pyridine derivatives in chemical sensing applications (Anzenbacher et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKHJMFAUWFGV-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride |
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